molecular formula C7H5FINO2 B12848311 3-Fluoro-4-iodo-5-nitrotoluene

3-Fluoro-4-iodo-5-nitrotoluene

Cat. No.: B12848311
M. Wt: 281.02 g/mol
InChI Key: OILSQBJAKQAHCL-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-5-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C7H5FINO2 It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, methyl, and nitro groups

Preparation Methods

The synthesis of 1-fluoro-2-iodo-5-methyl-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Halogenation: The nitrated benzene undergoes halogenation, where fluorine and iodine are introduced using reagents like N-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl).

Chemical Reactions Analysis

1-Fluoro-2-iodo-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-2-iodo-5-methyl-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-2-iodo-5-methyl-3-nitrobenzene involves its interaction with various molecular targets. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

1-Fluoro-2-iodo-5-methyl-3-nitrobenzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

1-fluoro-2-iodo-5-methyl-3-nitrobenzene

InChI

InChI=1S/C7H5FINO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3

InChI Key

OILSQBJAKQAHCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)I)[N+](=O)[O-]

Origin of Product

United States

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